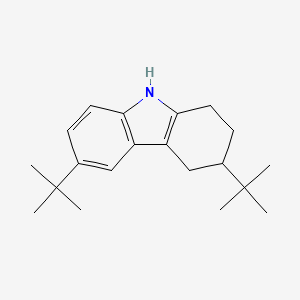
3,6-DI-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-DI-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole is a carbazole-based compound known for its unique structural properties. The presence of tert-butyl groups at the 3 and 6 positions of the carbazole ring enhances its stability and modifies its electronic properties. This compound is primarily used in the development of materials with specific electronic and optical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DI-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole typically involves Friedel-Crafts alkylation of carbazole with tert-butyl chloride in the presence of a Lewis acid such as aluminum trichloride (AlCl3) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Lewis acid.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The reaction mixture is often subjected to rigorous purification steps, including recrystallization and chromatography, to isolate the desired product. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,6-DI-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can be further utilized in the synthesis of advanced materials and pharmaceuticals.
Aplicaciones Científicas De Investigación
3,6-DI-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of molecules with specific therapeutic targets.
Mecanismo De Acción
The mechanism by which 3,6-DI-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole exerts its effects is primarily related to its electronic structure. The bulky tert-butyl groups disrupt π-π interactions, leading to loose molecular packing in films . This property enhances the compound’s performance in electronic applications by increasing the glass transition temperature and improving thermal stability .
Comparación Con Compuestos Similares
Similar Compounds
- 3,6-Di-tert-butylcarbazole
- 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline
- 3,6-Di-tert-butyl-9H-carbazole
Uniqueness
Compared to other similar compounds, 3,6-DI-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole offers unique advantages in terms of stability and electronic properties. The presence of the tetrahydro moiety provides additional flexibility and reactivity, making it a valuable compound for various advanced applications.
Propiedades
Número CAS |
644979-50-0 |
|---|---|
Fórmula molecular |
C20H29N |
Peso molecular |
283.5 g/mol |
Nombre IUPAC |
3,6-ditert-butyl-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C20H29N/c1-19(2,3)13-7-9-17-15(11-13)16-12-14(20(4,5)6)8-10-18(16)21-17/h7,9,11,14,21H,8,10,12H2,1-6H3 |
Clave InChI |
IHPBNAZSLWOCCF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl-](/img/structure/B12598770.png)
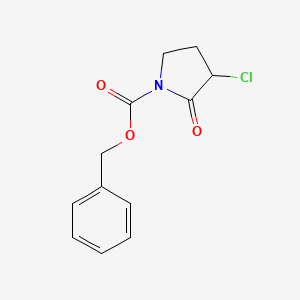

![2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598799.png)

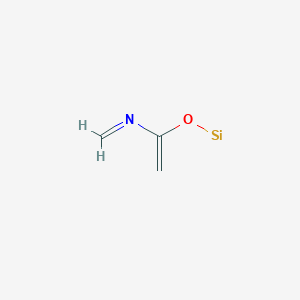
![2-Hydroxy-4-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598832.png)
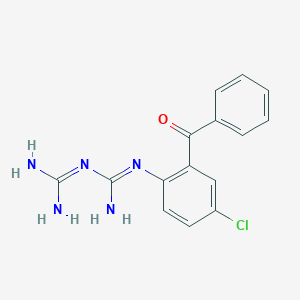
![2-Thiophenecarboxamide,5-chloro-N-[(1R,2S)-2-[[4-[1-(1-pyrrolidinylmethyl)cyclopropyl]benzoyl]amino]cyclopentyl]-](/img/structure/B12598839.png)
![(2S,3S)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol](/img/structure/B12598844.png)
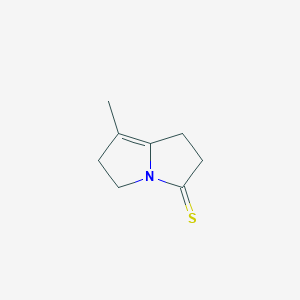
![3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide](/img/structure/B12598854.png)
![4-[1,1,2-Trifluoro-2-(heptafluoropropoxy)ethoxy]butan-1-ol](/img/structure/B12598867.png)
